molecular formula C9H14O2 B13821022 3-Ethoxy-2-methyl-2-cyclohexen-1-one CAS No. 20643-20-3

3-Ethoxy-2-methyl-2-cyclohexen-1-one

Cat. No.: B13821022
CAS No.: 20643-20-3
M. Wt: 154.21 g/mol
InChI Key: NJUHKLKUSKDEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-methyl-2-cyclohexen-1-one is a cyclic enone derivative characterized by a cyclohexenone backbone substituted with an ethoxy group at position 3 and a methyl group at position 2. Its molecular formula is C₉H₁₂O₂, and it is classified as a non-aromatic ketone. The compound is synthesized via a multi-step process starting from 1,3-cyclohexanedione, involving C- and O-alkylation followed by lithiation and methylation . It serves as a key intermediate in organic synthesis, particularly in the preparation of tricyclic ketones through photocycloaddition reactions .

Properties

CAS No.

20643-20-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-ethoxy-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-3-11-9-6-4-5-8(10)7(9)2/h3-6H2,1-2H3

InChI Key

NJUHKLKUSKDEGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)CCC1)C

Origin of Product

United States

Preparation Methods

Enolation and Etherification of 1,3-Cyclohexanedione

  • Starting Material: 1,3-Cyclohexanedione or 2-methyl-1,3-cyclohexanedione (for methyl substitution at C-2).
  • Reaction: The diketone is reacted with an alcohol (ethanol) in the presence of an acid catalyst to form the ethoxy-substituted cyclohexenone.
  • Catalysts: p-Toluenesulfonic acid or sulfuric acid.
  • Solvents: Toluene, xylene, methanol, or ethanol.
  • Conditions: Refluxing at 60–150 °C for 2 to 10 hours.
  • Workup: Removal of azeotropes and solvents under reduced pressure yields the intermediate this compound.

This method is described in European and US patents, emphasizing the low cost and availability of 1,3-cyclohexanedione as a starting material and the flexibility in the sequence of enolation and methylation steps.

Methylation via Organolithium Intermediates

  • Reagents: Diisopropylamine and n-butyllithium generate lithium diisopropylamide (LDA) in situ.
  • Procedure: The LDA base is prepared in tetrahydrofuran (THF) at −78 °C to 0 °C, then cooled back to −78 °C before adding this compound.
  • Alkylation: Methyl iodide is added to methylate the compound further at the 6-position or other positions.
  • Purification: After reaction completion, the mixture is quenched with water, extracted with ethyl ether, washed, dried, and purified by silica gel column chromatography.
  • Yields: Typical isolated yields range from 60% to 80% depending on substitution patterns.

This method allows for the preparation of various methylated derivatives, including 3-ethoxy-2,6-dimethyl-2-cyclohexen-1-one and 3-ethoxy-2,6,6-trimethyl-2-cyclohexen-1-one.

Grignard Addition to 3-Ethoxy-2-cyclohexenone

  • Starting Material: 3-Ethoxy-2-cyclohexenone.
  • Reagents: Grignard reagents (RMgBr) in diethyl ether or THF.
  • Conditions: Addition at 0 °C under inert atmosphere, followed by warming to room temperature and stirring for 2–18 hours.
  • Quenching: With dilute aqueous acid (1 M HCl) at 0 °C.
  • Workup: Extraction with ethyl acetate, washing with sodium bicarbonate, drying, and purification by flash chromatography.
  • Products: 3-substituted 2-cyclohexenones, including this compound.

This method is supported by literature protocols for preparing 3-substituted 2-cyclohexenones and is useful for introducing various substituents at the 3-position.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Product Yield / Notes Reference
Enolation + Etherification 1,3-Cyclohexanedione or methylated derivative Ethanol, p-toluenesulfonic acid or H2SO4 60–150 °C, 2–10 h reflux This compound, scalable
Methylation via LDA & MeI This compound Diisopropylamine, n-butyllithium, methyl iodide −78 °C to RT, overnight stirring Methylated derivatives, 60–80% isolated yield
Grignard Addition 3-Ethoxy-2-cyclohexenone RMgBr (Grignard reagent), Et2O/THF 0 °C to RT, 2–18 h 3-Substituted 2-cyclohexenones, moderate to good yields

Research Findings and Notes

  • The sequence of enolation and methylation is flexible; either can be performed first without significant impact on yield or purity.
  • Acid catalysts such as p-toluenesulfonic acid and sulfuric acid are effective for promoting enolation and etherification.
  • The use of organolithium bases (LDA) enables regioselective methylation at the 6-position or multiple methylations for derivatives.
  • Grignard reagents provide a versatile route to introduce various alkyl or aryl substituents at the 3-position of the cyclohexenone ring.
  • Purification typically involves silica gel chromatography with ethyl ether/hexane mixtures.
  • The methods are scalable and have been demonstrated in patent literature and peer-reviewed publications, underscoring their industrial relevance.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Ethoxy-2-methyl-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes. The exact pathways depend on the context of its application, such as its role in synthetic chemistry or biological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-Ethoxy-2-methyl-2-cyclohexen-1-one include substituted cyclohexenones and related enones. Below is a detailed comparison:

3-Methyl-2-cyclohexen-1-one (CAS 1193-18-6)

  • Structure : Lacks the ethoxy group at position 3.
  • Physical Properties: Boiling Point: 199–200°C Density: 0.971 g/mL Odor: Pleasant, used in fragrances and flavoring agents (FEMA No. 3360) .
  • Applications : Utilized in organic synthesis and as a precursor for terpenes and pheromones .
  • Key Difference : The absence of the ethoxy group reduces its steric bulk and polarity compared to this compound, affecting reactivity in photocycloaddition reactions .

3-Ethoxy-2-cyclohexen-1-one

  • Structure : Lacks the methyl group at position 2.
  • Synthesis : Derived from β-ketoesters via conjugate additions to maleimides .
  • Key Difference : The missing methyl group simplifies its steric profile, making it less hindered in nucleophilic additions. Data from NIST confirms its gas-phase ion energetics and stability .

3-Ethoxy-4-methyl-2-cyclohexen-1-one (CAS 87994-96-5)

  • Structure : Methyl and ethoxy groups are at positions 4 and 3, respectively.
  • Properties :
    • InChIKey: PTWQHROVEZPPDR-UHFFFAOYSA-N .

3-Amino-2-cyclohexen-1-one

  • Structure: Substituted with an amino group instead of ethoxy/methyl.
  • Applications : Used in pharmaceutical research for its reactivity in forming heterocycles .
  • Key Difference: The amino group introduces basicity and hydrogen-bonding capacity, diverging from the hydrophobic character of ethoxy/methyl substituents.

Comparative Data Table

Compound Name Molecular Formula Substituents Boiling Point (°C) Key Applications
This compound C₉H₁₂O₂ 3-ethoxy, 2-methyl N/A* Photocycloaddition intermediates
3-Methyl-2-cyclohexen-1-one C₇H₁₀O 3-methyl 199–200 Fragrances, terpene synthesis
3-Ethoxy-2-cyclohexen-1-one C₈H₁₀O₂ 3-ethoxy N/A Conjugate addition reactions
3-Amino-2-cyclohexen-1-one C₆H₉NO 3-amino N/A Pharmaceutical intermediates

Q & A

Q. Optimization Steps :

Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve yield.

Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to stabilize intermediates.

Temperature Gradients : Conduct reactions at 25–80°C to balance kinetic vs. thermodynamic control.
Reference spectral data (e.g., NIST Chemistry WebBook ) to validate product purity.

Advanced: How can asymmetric catalysis be applied to synthesize enantiomerically enriched this compound derivatives?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries:

  • Chiral Ligands : Use BINOL-derived phosphoramidites or Jacobsen catalysts to induce asymmetry during cyclization or substitution .
  • Kinetic Resolution : Employ enzymatic catalysts (e.g., lipases) to selectively modify one enantiomer.
    Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Computational modeling (e.g., DFT) aids in predicting transition-state geometries .

Basic: How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

Methodological Answer:
Discrepancies often arise from impurities or tautomerism:

NMR Analysis : Compare chemical shifts with PubChem data (δ ~2.1 ppm for methyl groups, δ ~5.5 ppm for cyclohexenone protons) .

Mass Spectrometry : Confirm molecular ion ([M+H]⁺) using high-resolution MS (HRMS). Look for fragment ions (e.g., m/z 140.18 for the parent ion ).

Cross-Validation : Use IR spectroscopy to verify carbonyl stretches (~1700 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Advanced: What green chemistry principles can minimize waste in the synthesis of this compound?

Methodological Answer:
Adopt the 12 Principles of Green Chemistry :

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents (e.g., limonene).
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd nanoparticles) to reduce metal waste.
  • Atom Economy : Optimize stoichiometry to maximize incorporation of starting materials into the product.
    Validate sustainability metrics (E-factor, process mass intensity) through life-cycle analysis.

Basic: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .

Reaction Pathway Mapping : Identify intermediates using transition-state theory (IRC analysis).

Solvent Effects : Apply COSMO-RS models to simulate solvent polarity impacts on reaction rates .

Advanced: What are the degradation pathways of this compound under oxidative or hydrolytic conditions?

Methodological Answer:

  • Oxidative Degradation : Expose to H₂O₂/UV light; monitor via GC-MS for carboxylic acid or ketone byproducts .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) to assess ether bond cleavage. Use Arrhenius plots to extrapolate shelf-life .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal; consult institutional EH&S guidelines .

Advanced: How can researchers design photochemical reactions involving this compound for functional group diversification?

Methodological Answer:

  • UV/Vis Irradiation : Use a photoreactor with λ = 254–365 nm to initiate [2+2] cycloadditions or Norrish-type cleavages.
  • Sensitizers : Add triplet sensitizers (e.g., benzophenone) to enhance energy transfer efficiency.
    Characterize photoproducts via time-resolved spectroscopy (e.g., transient absorption) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.